molecular formula C11H18O B8706398 EINECS 259-760-9 CAS No. 55695-36-8

EINECS 259-760-9

Cat. No.: B8706398
CAS No.: 55695-36-8
M. Wt: 166.26 g/mol
InChI Key: APIYGDOSJKQKKZ-UHFFFAOYSA-N
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Description

EINECS 259-760-9 corresponds to 1-(2,2,4-trimethyl-3-cyclohexen-1-yl)ethanone, a substituted cyclohexenone derivative. Key properties include:

  • Molecular Formula: C₁₁H₁₈O
  • Molecular Weight: 166.26 g/mol
  • Boiling Point: 218.5°C at 760 mmHg
  • Density: 0.887 g/cm³
  • Flash Point: 79.5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: EINECS 259-760-9 can be synthesized through several methods. One common approach involves the alkylation of 2,2,4-trimethyl-1-cyclohexene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: EINECS 259-760-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

EINECS 259-760-9 serves as a starting material for the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Environmental Studies

The compound is utilized in environmental research, particularly in assessing bioaccumulation potential. Studies have shown that this compound can be evaluated using Integrated Approaches for Testing and Assessment (IATA), which incorporates multiple lines of evidence to assess chemical behavior in ecosystems .

Toxicological Assessments

This compound is part of toxicological studies aimed at understanding its effects on human health and the environment. The compound has been included in assessments under the REACH regulation, which evaluates chemical substances for their safety and compliance with European regulations .

Regulatory Compliance

The compound plays a role in regulatory frameworks where it is assessed for its hazardous properties. It is listed among substances that require careful monitoring due to their potential environmental impact, thereby influencing regulatory decisions across Europe .

Case Study 1: Bioaccumulation Assessment

A recent case study evaluated this compound using IATA methodologies to determine its bioaccumulation factor (BAF). The study integrated data from various sources, including laboratory experiments and predictive models, to establish a comprehensive understanding of the compound's behavior in aquatic environments.

Findings:

  • The bioaccumulation potential was quantified using both experimental data and quantitative structure-activity relationship (QSAR) models.
  • The results indicated that this compound has a moderate bioaccumulation potential, necessitating further investigation into its environmental impacts.

Case Study 2: Toxicity Evaluation under REACH

Another significant study focused on the toxicity of this compound as part of the REACH compliance process. This involved evaluating repeated dose toxicity and other endpoints critical for assessing long-term exposure risks.

Findings:

  • The evaluation included a review of existing studies and new experimental data.
  • The compound was classified based on its toxicological profile, which highlighted specific risks associated with prolonged exposure.

Table 1: Summary of Applications for this compound

Application AreaDescriptionKey Findings
Chemical SynthesisStarting material for organic compoundsValuable in pharmaceutical development
Environmental StudiesAssessing bioaccumulation potentialModerate bioaccumulation risk
Toxicological AssessmentsEvaluating health impacts under REACHIdentified specific exposure risks
Regulatory ComplianceMonitoring hazardous propertiesInfluences regulatory decisions

Table 2: Key Findings from Case Studies

Case StudyMethodologyKey Outcomes
Bioaccumulation AssessmentIntegrated Approaches for TestingModerate bioaccumulation potential
Toxicity EvaluationREACH Compliance ReviewSpecific risks identified

Mechanism of Action

The mechanism of action of EINECS 259-760-9 involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS compounds are often compared using Tanimoto similarity scores based on PubChem 2D fingerprints, where ≥70% similarity indicates structural analogs . For EINECS 259-760-9, hypothetical analogs might include:

Compound Name EINECS/CAS Molecular Formula Similarity (%) Key Structural Differences
4-Acetyl-1,3,3-trimethylcyclohexene 259-760-9 C₁₁H₁₈O 100 (Reference) N/A
3-Methylcyclohexenone 209-513-6 C₇H₁₀O 75 Smaller ring; no trimethyl substitution
2,6-Dimethyl-4-hepten-3-one 203-471-8 C₉H₁₆O 68 Linear chain ketone

Notes:

  • Structural analogs are identified via fragment-based methods (e.g., atom-centered fragments) and physicochemical property clustering .

Physicochemical and Toxicological Comparisons

Physicochemical Properties:

This compound occupies a unique physicochemical space due to its branched cyclohexene ring and ketone group. Compared to linear ketones (e.g., 2,6-Dimethyl-4-hepten-3-one), its higher molecular weight and density suggest increased lipophilicity, which may influence bioavailability .

Toxicity Predictions:

  • Read-Across Structure-Activity Relationships (RASAR) models, trained on REACH Annex VI data, predict toxicity for unlabeled EINECS compounds using structural analogs .
  • In silico pathway perturbation analysis (Figure 39, Table 22) suggests that 4.6–12.6% of EINECS compounds disrupt molecular pathways at >85% accuracy. If this compound falls within this subset, it may interact with endocrine or oxidative stress pathways .

Domain Coverage in EINECS

  • Physicochemical Domain : this compound likely resides within the "bioavailability-related property" range covered by 82% of ERGO reference substances, aligning with industrial compounds in EINECS .
  • Structural Domain: Its substituted cyclohexenone structure may represent a "borderline" case, as bioactive compounds often diverge from typical industrial chemicals in EINECS .

Key Findings and Implications

Structural Uniqueness: this compound’s trimethylcyclohexenone scaffold is rare in industrial inventories, limiting direct analogs and necessitating cautious extrapolation of toxicity data.

Regulatory Context: Under REACH, this compound requires registration with hazard data, but its structural novelty may complicate compliance .

Q & A

Basic Research Questions

Q. How should I formulate a research question (RQ) for studying EINECS 259-760-9?

  • Methodological Answer : Begin by identifying the compound’s physicochemical properties (e.g., Log K_ow, solubility, Henry’s Law constant) as a foundation. Structure the RQ to include independent variables (e.g., temperature, concentration) and dependent variables (e.g., degradation rate, toxicity). Explicitly name the compound and any interacting agents (e.g., solvents, catalysts) to ensure specificity. For example: "How does pH (independent variable) influence the oxidative degradation kinetics (dependent variable) of this compound in aqueous solutions?" .
  • Key Considerations : Avoid vague terms like "effect of" without defining measurable outcomes. Validate the RQ’s feasibility through preliminary literature reviews to ensure gaps exist .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Prioritize properties that dictate environmental or biological behavior:

  • Log K_ow (Octanol-water partition coefficient) : Predicts bioaccumulation potential.
  • Water solubility (S_w) : Affects mobility in aqueous systems.
  • Henry’s Law constant (H) : Indicates volatilization tendency.
    Use computational tools (e.g., EPI Suite) or empirical databases to estimate missing parameters. For EINECS compounds, 89% fall within "reasonable" physicochemical ranges, but outliers (e.g., Log K_ow >10 or S_w < -15) require specialized analytical methods .
    • Experimental Implications : Extreme values may necessitate custom calibration curves or modified extraction protocols .

Q. How do I conduct a literature review specific to this compound?

  • Methodological Answer :

Use databases like SciFinder or Reaxys with the EINECS identifier as a primary search term.

Filter studies by methodology (e.g., chromatography, toxicity assays) to identify reproducible protocols.

Cross-reference findings with related compounds sharing structural or functional groups to infer behavioral patterns.
Critically assess sources for methodological rigor, prioritizing peer-reviewed journals over non-academic platforms .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Step 1 : Quantify uncertainties (e.g., instrument error ±5%) and propagate them through calculations to assess statistical significance .
  • Step 2 : Compare results with physicochemical predictions (e.g., if Log K_ow = 8 suggests high lipid affinity, but bioaccumulation data is low, re-examine experimental conditions like pH or temperature).
  • Step 3 : Use triangulation—validate findings via multiple techniques (e.g., HPLC vs. GC-MS) or cross-disciplinary models (e.g., QSAR for toxicity) .
    • Case Study : For EINECS compounds with anomalous H values (>10), discrepancies in volatilization rates may arise from incomplete system equilibration; repeating experiments under controlled headspace conditions is advised .

Q. How to design stability studies when this compound exhibits extreme physicochemical parameters?

  • Methodological Answer :

  • Challenge : If Log K_ow >10 (indicating high hydrophobicity), standard aqueous assays may underestimate environmental persistence.
  • Solution :

Use surfactants or co-solvents (e.g., DMSO) to enhance solubility without altering reactivity.

Employ solid-phase microextraction (SPME) to quantify low aqueous concentrations.

Model long-term behavior using fugacity-based frameworks (e.g., EQC model) .

  • Data Validation : Cross-check experimental degradation rates with computational predictions (e.g., BIOWIN models) to identify methodological biases .

Q. What are best practices for validating analytical methods targeting this compound?

  • Methodological Answer :

  • Specificity : Confirm no co-elution in chromatography via spectral purity checks (e.g., UV-Vis diode array detection).
  • Accuracy : Spike recovery tests (90–110%) in representative matrices (e.g., soil, serum).
  • Reproducibility : Inter-laboratory comparisons using standardized reference materials .
    • Documentation : Explicitly detail detection limits, calibration ranges, and interference thresholds in the methodology section to enable replication .

Q. Data Presentation and Peer Review

Q. How should I present conflicting data in publications?

  • Methodological Answer :

  • Use tables to juxtapose contradictory results (e.g., varying LD50 values across studies) with annotations on experimental conditions (e.g., species, exposure duration).
  • Discuss potential sources of divergence (e.g., impurity profiles, unaccounted metabolites) and propose validation pathways (e.g., isotopic labeling) .
    • Ethical Considerations : Disclose all funding sources and potential conflicts of interest to maintain credibility .

Q. What strategies improve reproducibility in ecotoxicological studies of this compound?

  • Methodological Answer :

  • Standardization : Adhere to OECD or EPA guidelines for toxicity testing (e.g., OECD 207 for earthworm acute toxicity).
  • Metadata Sharing : Publish raw data (e.g., LC-MS spectra) in open repositories like Zenodo with detailed metadata (e.g., instrument settings, sampling dates) .
  • Negative Controls : Include solvent-only and abiotic controls to distinguish biotic/abiotic degradation .

Q. Tables for Reference

Physicochemical Parameter Typical Range for EINECS Compounds Outliers (this compound Context)
Log K_ow-5 to 104% >10; 1% < -5
S_w (mol/L)> -152% < -15
H (Pa·m³/mol)-20 to 100.1% >10; 4% < -20

Properties

CAS No.

55695-36-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,2,4-trimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H18O/c1-8-5-6-10(9(2)12)11(3,4)7-8/h7,10H,5-6H2,1-4H3

InChI Key

APIYGDOSJKQKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)C(=O)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 500 ml sulfonation flask with cooling funnel, dropping funnel and mechanical stirring under air (*) at 5° C. was added but-3-en-2-one (43 ml; 0.52 mol) then THF (4.2 ml; 52 mmol) followed by a careful portionwise addition of aluminum chloride (3.5 g; 26 mmol). White fumes and increase of temperature to 20° C. were observed. The mixture turned red. The temperature was decreased to 15° C. and 2,4-dimethyl-1,3-pentadiene (68 ml; 0.52 mol) was added dropwise (90 min). Exothermic reaction was observed. The reaction mixture was stirred for 8 hours at 25° C. and for 10 hours at 45° C. As the diene was still detected but-3-en-2-one was added dropwise (22 ml; 0.26 mol) (10 min) and the mixture was stirred for additional 48 hours at 25° C. Dichloromethane (200 ml) was added to the mixture which was stirred for 5 min and filtered over celite. The red solution obtained was poured into cold water (1 l) and extracted with dichloromethane (4×300 ml). Combined organic layers were washed with brine (500 ml) and water (500 ml), dried over sodium sulfate and filtered over silica. The solvent was removed in vacuo to afford 84 g (97% of theory) of 1-(2,2,4-trimethyl-cyclohex-3-enyl)-ethanone as a clear red oil.
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43 mL
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4.2 mL
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3.5 g
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68 mL
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diene
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200 mL
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1 L
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Synthesis routes and methods II

Procedure details

Mesityl oxide (441 g) is added at 12°-16° C. to a stirred suspension of aluminum chloride (63 g) in toluene (2100 ml). A solution of isoprene (1224 g) in toluene (1800 ml) is then added over a period of 1.5 hr. at 15°-20° C. After approximately 48 hr. at 15°-25° C., the reaction mixture is washed successively with 10% hydrochloric acid sollution, water, 10% sodium bicarbonate solution, and water. The washed material is distilled rapidly at 3 mm Hg using a short column to give 626 g of crude product. Fractionation of 548 g of this material through a 12"×1", Goodloe packed column gives 478 g of 4-acetyl-1,3,3-trimethyl-1-cyclohexene containing a small amount of 1,8-p-menthadiene. The structure is confirmed by NMR (1H and 13C).
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63 g
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2100 mL
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1224 g
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1800 mL
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